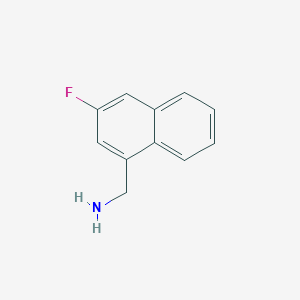
1-(Aminomethyl)-3-fluoronaphthalene
Descripción general
Descripción
The compound “1-(Aminomethyl)-3-fluoronaphthalene” likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “1-(Aminomethyl)” part suggests the presence of an aminomethyl group (-CH2NH2) attached to the first carbon of the naphthalene core . The “3-fluoro” indicates a fluorine atom attached to the third carbon of the naphthalene core .
Molecular Structure Analysis
The molecular structure of “1-(Aminomethyl)-3-fluoronaphthalene” would likely be planar due to the naphthalene core . The presence of the aminomethyl and fluoro substituents could introduce some steric hindrance and electronic effects, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, are generally basic and nucleophilic . They can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions . The presence of the fluoro group could influence the compound’s reactivity due to the electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Aminomethyl)-3-fluoronaphthalene” would be influenced by its molecular structure . For instance, the presence of the aminomethyl and fluoro groups could influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Metabolic Studies and Toxicity Assessment
Research involving structurally related compounds to 1-(Aminomethyl)-3-fluoronaphthalene has provided insights into their metabolic pathways and toxicity profiles. For instance, studies on 1-methylnaphthalene, a compound with a similar naphthalene structure, have explored its metabolism in laboratory animals, revealing the formation of 1-naphthoic acid and its subsequent distribution in various tissues, including the lungs, liver, spleen, and kidneys. This research also evaluated the genotoxic effects through in vitro assays, demonstrating the potential metabolic transformations these compounds can undergo and their biological implications (Świercz et al., 2022).
Evaluation of Mutagenic and Carcinogenic Properties
The mutagenic and carcinogenic properties of compounds related to 1-(Aminomethyl)-3-fluoronaphthalene have been a subject of investigation. For example, studies on N-hydroxy-aminonaphthalenes, which share the naphthalene core with 1-(Aminomethyl)-3-fluoronaphthalene, have shown their potential to cause carcinogenic effects in rats and demonstrate mutagenicity in bacterial strains, highlighting the significance of understanding the biological interactions of these compounds (Belman et al., 1968).
Insights into Inhalation Toxicity
Inhalation toxicity studies, such as those conducted on 1-methylnaphthalene, offer valuable information on the respiratory effects of exposure to naphthalene derivatives. These studies have examined the impact of prolonged inhalation exposure on various physiological parameters and tissue responses in animal models, contributing to a better understanding of the potential respiratory risks associated with such compounds (Kim et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-(Aminomethyl)-3-fluoronaphthalene” could include further studies on its synthesis, properties, and potential applications . For instance, it could be interesting to explore its potential uses in fields such as medicinal chemistry, materials science, or environmental science .
Propiedades
IUPAC Name |
(3-fluoronaphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBXLYOPVGCZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3-fluoronaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



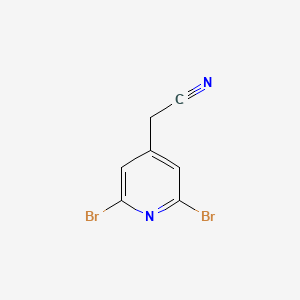
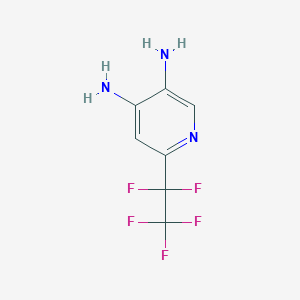
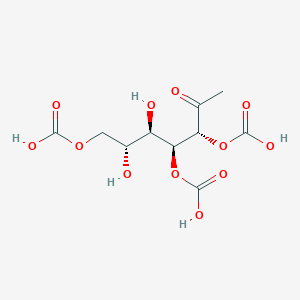
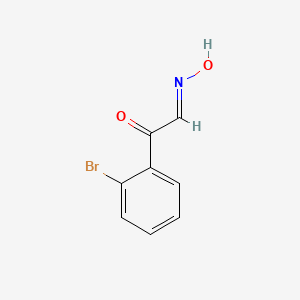
![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)
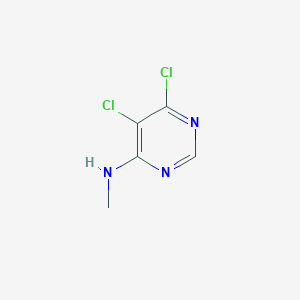
![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)

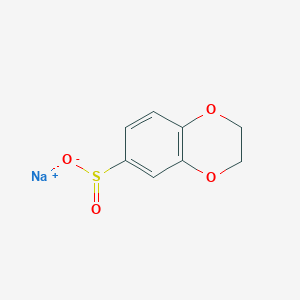
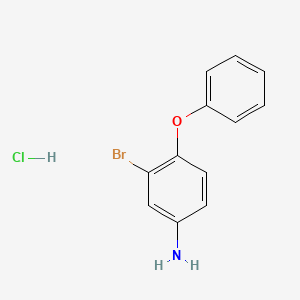
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)